2-(Trifluoromethylthio)benzaldehyde
Overview
Description
2-(Trifluoromethylthio)benzaldehyde, also known as TFMBA, is a chemical compound with the molecular formula C8H5F3OS. It is a colorless liquid with a strong odor and is widely used in chemical research applications.
Scientific Research Applications
Catalytic Properties and Organic Synthesis
2-(Trifluoromethylthio)benzaldehyde plays a significant role in catalysis and organic synthesis. For instance, it has been involved in the improved synthesis, thermal stability, and examination of catalytic properties of metal-organic frameworks, such as Cu3(BTC)2. This compound demonstrates potential in chemisorption and activation of benzaldehyde for liquid phase cyanosilylation, revealing its importance in facilitating chemical transformations (Schlichte, Kratzke, & Kaskel, 2004). Furthermore, its derivatives have been applied in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, highlighting its utility in achieving high selectivity and efficiency in oxidation reactions (Iraqui, Kashyap, & Rashid, 2020).
Synthesis of Labeled Compounds
The compound has also found use in the efficient synthesis of labeled benzaldehydes, which are crucial for the synthesis of natural products and pharmaceutical drugs. A general methodology has been developed for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation, showcasing its versatility in creating isotopically labeled compounds for research purposes (Boga, Alhassan, & Hesk, 2014).
Biocatalysis and Green Chemistry
In green chemistry and biocatalysis, research has explored the enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde derivatives, indicating the potential of these compounds in environmentally friendly chemical synthesis (Kühl et al., 2007). Additionally, the bioproduction of benzaldehyde in a two-phase partitioning bioreactor has been optimized, demonstrating the compound's role in enhancing the efficiency and yield of biologically produced benzaldehyde, which is significant for the flavor industry (Craig & Daugulis, 2013).
Photocatalysis
In the field of photocatalysis, studies have investigated the selective synthesis of benzaldehyde from benzyl alcohol using graphitic carbon nitride modified through thermal, chemical, and mechanical processes. This research highlights the application of 2-(Trifluoromethylthio)benzaldehyde derivatives in photocatalytic conversions, providing insights into sustainable chemical processes (Lima et al., 2017).
properties
IUPAC Name |
2-(trifluoromethylsulfanyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3OS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSKYLMRBFOYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380679 | |
Record name | 2-(Trifluoromethylthio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)benzaldehyde | |
CAS RN |
57830-48-5 | |
Record name | 2-(Trifluoromethylthio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.